Dbco-peg4-mmaf

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

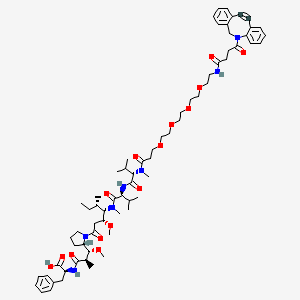

(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C69H99N7O15/c1-12-48(6)64(57(86-10)44-61(80)75-34-20-27-56(75)65(87-11)49(7)66(81)71-54(69(84)85)43-50-21-14-13-15-22-50)74(9)68(83)62(46(2)3)72-67(82)63(47(4)5)73(8)59(78)32-35-88-37-39-90-41-42-91-40-38-89-36-33-70-58(77)30-31-60(79)76-45-53-25-17-16-23-51(53)28-29-52-24-18-19-26-55(52)76/h13-19,21-26,46-49,54,56-57,62-65H,12,20,27,30-45H2,1-11H3,(H,70,77)(H,71,81)(H,72,82)(H,84,85)/t48-,49+,54-,56-,57+,62-,63-,64-,65+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBWQPQSLVDNXHD-KAHYCXMTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H99N7O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1266.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of DBCO in DBCO-PEG4-MMAF: A Technical Guide for Drug Development Professionals

An In-depth Guide to the Core Components, Mechanism of Action, and Application of a Key Antibody-Drug Conjugate Building Block.

Introduction

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the exquisite specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents. The efficacy and safety of these complex biotherapeutics are critically dependent on the linker technology used to attach the cytotoxic payload to the antibody. DBCO-PEG4-MMAF is an advanced drug-linker conjugate that plays a pivotal role in the construction of next-generation ADCs. This technical guide provides a comprehensive overview of the individual components of this compound, their synergistic functions, and the experimental protocols for its application in ADC development.

Core Components and Their Functions

The this compound conjugate is comprised of three key functional units: Dibenzocyclooctyne (DBCO), a four-unit polyethylene glycol (PEG4) spacer, and the potent cytotoxic payload, Monomethyl Auristatin F (MMAF).

The Crucial Role of DBCO: Enabling Precise Bioconjugation

Dibenzocyclooctyne (DBCO) is a strained alkyne that is central to the utility of this drug-linker. Its primary role is to facilitate a highly efficient and specific bioorthogonal reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction allows for the covalent attachment of the this compound to an azide-modified antibody without the need for a cytotoxic copper catalyst, which can damage the antibody and is harmful to cells.[1][2]

The key advantages of using DBCO in ADC development include:

-

Bioorthogonality: The DBCO group is chemically inert to the functional groups typically found in biological systems, ensuring that the conjugation reaction is highly specific and does not interfere with the antibody's structure or function.[3]

-

Copper-Free Reaction: SPAAC avoids the use of copper catalysts, which are known to be cytotoxic and can lead to protein denaturation.[4] This is a significant advantage for the manufacturing of therapeutic agents.

-

High Reaction Efficiency: The inherent ring strain of the DBCO molecule drives the reaction forward, leading to high yields under mild, physiological conditions (aqueous buffer, neutral pH, and room temperature).[1]

-

Stability: The resulting triazole linkage formed between the DBCO and azide groups is highly stable, ensuring that the cytotoxic payload remains attached to the antibody until it reaches the target cancer cell.

The PEG4 Linker: Enhancing Physicochemical Properties

The four-unit polyethylene glycol (PEG4) chain serves as a hydrophilic spacer between the hydrophobic DBCO and MMAF components and the antibody. The inclusion of the PEG4 linker offers several critical benefits for the resulting ADC:

-

Improved Solubility: The PEG4 linker increases the overall hydrophilicity of the drug-linker conjugate, which helps to prevent aggregation of the ADC during manufacturing and in circulation.

-

Enhanced Pharmacokinetics: By increasing the hydrodynamic radius and masking the hydrophobic payload, the PEG linker can reduce non-specific uptake by the reticuloendothelial system, potentially leading to a longer circulation half-life and improved tumor accumulation.

-

Reduced Steric Hindrance: The PEG4 spacer provides flexibility and distance between the antibody and the cytotoxic drug, which can minimize any potential interference of the payload with the antibody's ability to bind to its target antigen.

-

Linker Stability: The DBCO and PEG4 components of the linker are chemically stable under physiological conditions. While this specific linker is considered non-cleavable, cleavable versions can be engineered by incorporating an enzymatically labile peptide sequence (e.g., valine-citrulline) between the PEG4 spacer and the MMAF payload.

MMAF: The Cytotoxic Payload

Monomethyl Auristatin F (MMAF) is a highly potent, synthetic antineoplastic agent derived from dolastatin 10. It functions as a tubulin polymerization inhibitor. Due to its high cytotoxicity, MMAF is not suitable as a standalone chemotherapeutic agent but is an effective payload for ADCs.

The mechanism of action of MMAF involves the following steps:

-

Inhibition of Tubulin Polymerization: MMAF binds to tubulin dimers, preventing their polymerization into microtubules.

-

Disruption of Microtubule Dynamics: This inhibition disrupts the dynamic equilibrium of the microtubule network, which is essential for maintaining cell structure and for the formation of the mitotic spindle during cell division.

-

Cell Cycle Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.

-

Induction of Apoptosis: Sustained mitotic arrest triggers the intrinsic (mitochondrial) apoptotic pathway, leading to programmed cell death.

Data Presentation

The in vitro potency of an ADC is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the ADC required to inhibit the growth of a cancer cell line by 50%. The following table summarizes representative IC50 values for various MMAF-containing ADCs, including a site-specifically conjugated anti-HER2 ADC with a DBCO-containing linker. It is important to note that IC50 values are dependent on the target antigen, the specific antibody, the drug-to-antibody ratio (DAR), and the experimental conditions used.

| Target Antigen | ADC Construct | Cell Line | Cancer Type | IC50 (nM) |

| HER2 | Anti-HER2-DBCO-VC-PABC-MMAF | Multiple HER2+ cell lines | Breast and Gastric Cancer | Not explicitly stated, but showed potent and specific cytotoxicity |

| CD30 | cAC10-vcMMAF | Karpas 299 | Anaplastic Large Cell Lymphoma | ~1-10 |

| Multiple Myeloma | Belantamab Mafodotin | Myeloma cells | Multiple Myeloma | Varies |

| HER2 | Trastuzumab-MMAF | SKBR3 | Breast Cancer | Varies |

Experimental Protocols

Protocol for Conjugation of this compound to an Azide-Modified Antibody

This protocol describes a general method for the site-specific conjugation of this compound to an antibody that has been pre-functionalized with azide groups.

1. Antibody Preparation and Azide Modification:

-

Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris buffer) or sodium azide, exchange the buffer to an amine-free and azide-free buffer, such as phosphate-buffered saline (PBS) at pH 7.4, using a desalting column or centrifugal filter unit.

-

Antibody Concentration: Adjust the antibody concentration to 1-10 mg/mL in PBS.

-

Azide Modification: Introduce azide groups onto the antibody. This can be achieved through various methods, such as reacting lysine residues with an NHS-azide reagent (e.g., NHS-PEG4-Azide) or by incorporating an azido-amino acid into the antibody sequence through genetic engineering. For NHS-azide reaction, use a 10-20 fold molar excess of the reagent and incubate for 1-2 hours at room temperature.

-

Purification: Remove excess azide reagent by buffer exchange into PBS.

2. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reaction:

-

Reagent Preparation: Prepare a stock solution of this compound in an organic solvent such as DMSO.

-

Conjugation Reaction: Add a 1.5 to 10-fold molar excess of the this compound solution to the azide-modified antibody. The final concentration of the organic solvent should be kept low (typically <10%) to avoid antibody denaturation.

-

Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.

-

Purification: Purify the resulting ADC from unreacted this compound and other small molecules using a desalting column, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).

3. Characterization of the ADC:

-

Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated to each antibody using techniques such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

-

Purity and Aggregation: Assess the purity of the ADC and the presence of aggregates using SEC.

-

Confirmation of Conjugation: Confirm the successful conjugation of the drug-linker to the antibody using mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to determine the in vitro potency (IC50) of the newly generated ADC.

1. Cell Seeding:

-

Seed antigen-positive and antigen-negative cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

2. ADC Treatment:

-

Prepare serial dilutions of the ADC and a control antibody in complete cell culture medium.

-

Remove the existing medium from the wells and add the ADC dilutions to the respective wells. Include untreated control wells and wells with medium only as a blank control.

-

Incubate the plates for a specified period (e.g., 72-96 hours).

3. Cell Viability Measurement:

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours.

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

4. Data Analysis:

-

Subtract the average absorbance of the blank wells from all other values.

-

Calculate the percentage of cell viability for each ADC concentration relative to the untreated control cells.

-

Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Mandatory Visualizations

Caption: Experimental workflow for ADC synthesis and evaluation.

Caption: MMAF-induced apoptotic signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of the PEG4 Linker in Enhancing Antibody-Drug Conjugate Efficacy and Safety: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, which connects these two components, is a critical determinant of an ADC's therapeutic index, influencing its stability, pharmacokinetics, efficacy, and safety profile.[1][2][][4] Among the various linker technologies, polyethylene glycol (PEG) linkers have garnered significant attention for their ability to favorably modulate the physicochemical and pharmacological properties of ADCs.[5] This technical guide provides an in-depth exploration of the function of the discrete, four-unit polyethylene glycol (PEG4) linker in ADC development.

The incorporation of a PEG4 linker, a short, hydrophilic spacer, addresses several challenges associated with ADCs, particularly those carrying hydrophobic payloads. Hydrophobic drugs and linkers can induce aggregation, decrease solubility, and lead to rapid clearance from circulation, thereby limiting the achievable drug-to-antibody ratio (DAR) and overall therapeutic efficacy. The PEG4 linker mitigates these issues by enhancing the hydrophilicity of the ADC, creating a hydration shell that improves solubility, stability, and pharmacokinetic properties.

Core Functions of the PEG4 Linker in ADCs

The primary functions of the PEG4 linker in an ADC are multifaceted and contribute significantly to its overall performance. These functions include:

-

Enhanced Hydrophilicity and Solubility : The ethylene glycol units of the PEG4 linker are hydrophilic, which helps to counteract the hydrophobicity of the cytotoxic payload and the linker chemistry itself. This increased water solubility is crucial for preventing ADC aggregation, which can lead to immunogenicity and altered pharmacokinetic profiles.

-

Improved Pharmacokinetics : The hydrophilic nature of the PEG4 linker reduces non-specific interactions with serum proteins and non-target cells. This "stealth" effect leads to a prolonged circulation half-life and reduced plasma clearance, allowing for greater accumulation of the ADC at the tumor site.

-

Enabling Higher Drug-to-Antibody Ratios (DAR) : By mitigating the aggregation propensity of hydrophobic payloads, PEG linkers like PEG4 allow for the conjugation of a higher number of drug molecules to the antibody. This can potentially lead to enhanced potency, particularly for targets with low expression levels.

-

Improved Stability : The flexible PEG4 chain can sterically hinder enzymatic degradation of the linker and the payload, contributing to the overall stability of the ADC in circulation and preventing premature drug release.

-

Spatial Separation : The PEG4 linker provides a defined physical space between the antibody and the cytotoxic payload. This separation can be crucial to ensure that the antibody's binding to its target antigen is not sterically hindered by the bulky drug molecule.

Quantitative Analysis of PEG4 Linker Impact

The inclusion of a PEG4 linker has a quantifiable impact on various ADC parameters. The following tables summarize key quantitative data from preclinical studies, often comparing PEG4 to other PEG linker lengths to illustrate its specific contributions.

Table 1: Impact of PEG Linker Length on ADC Clearance

| Linker | Clearance (mL/day/kg) in Rats | Reference |

| No PEG | ~15 | |

| PEG2 | ~10 | |

| PEG4 | ~7 | **** |

| PEG8 | ~5 | |

| PEG12 | ~5 | |

| PEG24 | ~5 |

This data demonstrates a significant reduction in ADC clearance with the incorporation of a PEG4 linker compared to non-PEGylated or shorter PEG chain ADCs.

Table 2: In Vitro Cytotoxicity of ADCs with Varying PEG Linker Lengths

| Conjugate (Affibody-MMAE) | PEG Linker | IC50 (nM) on NCI-N87 cells | IC50 (nM) on BT-474 cells | Reference |

| HM | No PEG | 4.9 | 4.1 | |

| HP4KM | 4 kDa PEG | 31.9 | 26.2 | **** |

| HP10KM | 10 kDa PEG | 111.3 | 83.5 |

This study on miniaturized ADCs shows that while longer PEG chains can sometimes reduce in vitro cytotoxicity, a balance must be struck to optimize both potency and pharmacokinetics. The PEG4-containing conjugate (HP4KM) still demonstrates potent cytotoxicity.

Table 3: Pharmacokinetic Parameters of an Affibody-Drug Conjugate with a 4kDa PEG Linker

| Conjugate | Half-life Extension (vs. No PEG) | In Vitro Cytotoxicity Reduction (vs. No PEG) | Reference |

| ZHER2-PEG4K-MMAE (HP4KM) | 2.5-fold | 4.5-fold | **** |

| ZHER2-PEG10K-MMAE (HP10KM) | 11.2-fold | 22-fold |

This data highlights the trade-off between extending half-life and maintaining in vitro potency with increasing PEG linker length.

Signaling Pathways and Experimental Workflows

The signaling pathways affected by an ADC are primarily determined by the mechanism of action of its cytotoxic payload. For instance, ADCs carrying Monomethyl Auristatin E (MMAE), a potent tubulin inhibitor, induce cell cycle arrest at the G2/M phase, leading to apoptosis. The PEG4 linker's role is to ensure the stable delivery of the ADC to the target cell, allowing for efficient internalization and subsequent release of the payload to engage its intracellular target.

Diagram 1: Generalized ADC Mechanism of Action and MMAE-Induced Signaling

References

An In-depth Technical Guide to the Core Payload Mechanism of Monomethyl Auristatin F (MMAF) in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl Auristatin F (MMAF) is a synthetic and highly potent antineoplastic agent, derived from the natural product dolastatin 10.[1] It functions as a tubulin polymerization inhibitor and is a critical component of several antibody-drug conjugates (ADCs) used in targeted cancer therapy.[] Unlike its analogue, monomethyl auristatin E (MMAE), MMAF possesses a charged C-terminal phenylalanine, which renders it less permeable to the cell membrane.[] This characteristic is advantageous in the context of ADCs as it minimizes non-specific toxicity to antigen-negative cells, a phenomenon known as the bystander effect. This guide provides a comprehensive overview of the core mechanism of MMAF, its delivery to cancer cells, and the experimental methodologies used for its evaluation.

Core Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action of MMAF is the disruption of microtubule dynamics, which are essential for mitotic spindle formation and chromosome segregation during cell division.[1]

2.1 Binding to Tubulin: MMAF binds to the vinca domain on β-tubulin, a subunit of the tubulin heterodimer.[3] This binding event physically obstructs the addition of new tubulin dimers to the growing end of microtubules.

2.2 Disruption of Microtubule Dynamics: The binding of MMAF to tubulin inhibits the polymerization process, shifting the dynamic equilibrium towards microtubule depolymerization. This leads to a net loss of microtubule structure.

2.3 Cell Cycle Arrest and Apoptosis: The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to cell cycle arrest in the G2/M phase. Prolonged arrest at this stage ultimately triggers the intrinsic apoptotic pathway, culminating in programmed cell death.

ADC-Mediated Delivery of MMAF to Cancer Cells

Due to its high cytotoxicity, MMAF is delivered to cancer cells in a targeted manner using ADCs. An ADC consists of a monoclonal antibody that specifically targets a tumor-associated antigen, a chemical linker, and the cytotoxic MMAF payload.

3.1 ADC Binding and Internalization: The ADC binds to its target antigen on the surface of a cancer cell. The ADC-antigen complex is then internalized, typically through receptor-mediated endocytosis, and traffics through the endosomal-lysosomal pathway.

3.2 Linker Cleavage and Payload Release: Within the lysosome, the linker connecting the antibody to MMAF is cleaved. This can occur through enzymatic degradation (e.g., by cathepsins for cleavable linkers) or degradation of the antibody itself (for non-cleavable linkers), releasing the active MMAF payload into the cytoplasm.

3.3 Intracellular Action of MMAF: Once released, MMAF is free to bind to tubulin and exert its cytotoxic effects as described in Section 2.0.

Quantitative Efficacy Data of MMAF and MMAF-Based ADCs

The potency of MMAF and ADCs incorporating this payload is typically evaluated by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following tables summarize representative IC50 values.

Table 1: In Vitro Cytotoxicity of MMAF-Based ADCs in Breast Cancer Cell Lines

| ADC Target | Cell Line | Linker-Payload | IC50 (nM) | Reference |

| HER2 | SKBR3 | vc-MMAF | 8.3 x 10¹ | |

| EpCAM | MDA-MB-468 | scFv-SNAP-MMAE | 135.2 - 981.7 | |

| Multiple Targets | Various | MMAE | Varies |

Table 2: In Vitro Cytotoxicity of MMAF-Based ADCs in Lung Cancer Cell Lines

| ADC Target | Cell Line | Linker-Payload | IC50 (nmol/L) | Reference |

| CD56 | NCI-H524 | Promiximab-MMAE | 19.24 | |

| CD56 | NCI-H526 | Promiximab-MMAE | 5.23 | |

| CD56 | NCI-H69 | Promiximab-MMAE | 0.32 | |

| CD276 | H460 | Murine anti-human CD276 mAb-MMAF | Varies |

Table 3: In Vitro Cytotoxicity of MMAF-Based ADCs in Hematological Malignancy Cell Lines

| ADC Target | Cell Line | Linker-Payload | IC50 | Reference |

| CD30 | Karpas 299 | cAC10-vcMMAF | Potent | |

| CD79b | NHL Cell Lines | SN8-mc-MMAF | Potent | |

| Tn Antigen | Jurkat | Chi-Tn-MMAF | Dose-dependent |

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, incubation time, and assay method.

Detailed Experimental Protocols

5.1 Cytotoxicity Assay (MTT Assay)

This protocol outlines the steps for determining the in vitro cytotoxicity of an MMAF-ADC using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Target cancer cell line

-

Complete culture medium

-

MMAF-ADC and control articles (e.g., unconjugated antibody, free MMAF)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight at 37°C, 5% CO₂.

-

ADC Treatment: Prepare serial dilutions of the MMAF-ADC and control articles in complete culture medium. Remove the existing medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated control wells.

-

Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-96 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, 5% CO₂.

-

Formazan Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well. Place the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

5.2 ADC Internalization Assay (Flow Cytometry-Based)

This protocol describes a method to quantify the internalization of an ADC using a pH-sensitive dye and flow cytometry.

Materials:

-

Target cancer cell line

-

ADC labeled with a pH-sensitive dye (e.g., pHrodo™ Red)

-

Complete culture medium

-

Phosphate-Buffered Saline (PBS)

-

Cell detachment solution (e.g., Trypsin)

-

96-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed target cells in a 96-well plate and incubate overnight.

-

ADC Incubation: Treat cells with the fluorescently labeled ADC at a specific concentration at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours). As a negative control, incubate a set of cells with the labeled ADC at 4°C to inhibit active internalization.

-

Cell Harvesting: At each time point, wash the cells with cold PBS to stop internalization. Detach the cells using a suitable cell detachment solution.

-

Flow Cytometry Analysis: Neutralize the detachment solution with complete medium and transfer the cell suspension to flow cytometry tubes. Analyze the fluorescence intensity of the cells on a flow cytometer. An increase in fluorescence intensity over time at 37°C compared to the 4°C control indicates ADC internalization.

5.3 In Vitro Bystander Effect Assay (Co-culture Method)

This protocol details a co-culture assay to evaluate the bystander killing effect of an MMAF-ADC on antigen-negative cells.

Materials:

-

Antigen-positive (Ag+) target cell line

-

Antigen-negative (Ag-) bystander cell line (stably expressing a fluorescent protein, e.g., GFP)

-

Complete culture medium

-

MMAF-ADC and control articles

-

96-well plates

-

Fluorescence plate reader or flow cytometer

Procedure:

-

Cell Seeding: Seed a mixture of Ag+ and Ag- cells in the same wells of a 96-well plate. The ratio of Ag+ to Ag- cells can be varied (e.g., 1:1, 1:3, 3:1). Include monoculture controls of Ag+ and Ag- cells alone.

-

ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the MMAF-ADC and control articles.

-

Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO₂.

-

Viability Assessment: Quantify the viability of the Ag- (GFP-positive) cell population using a fluorescence plate reader (measuring GFP intensity) or by flow cytometry (distinguishing cells based on fluorescence).

-

Data Analysis: Compare the viability of the Ag- cells in the co-culture treated with the MMAF-ADC to the Ag- monoculture treated with the same ADC concentration. A significant decrease in the viability of the Ag- cells in the co-culture indicates a bystander effect.

Visualizations of Core Mechanisms and Workflows

6.1 Signaling Pathway of MMAF-Induced Apoptosis

References

solubility and stability of Dbco-peg4-mmaf

An In-depth Technical Guide on the Solubility and Stability of DBCO-PEG4-MMAF

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of antibody-drug conjugate (ADC) components is paramount for the successful design and formulation of effective therapeutics. This compound is a critical reagent that combines a potent cytotoxic agent, monomethyl auristatin F (MMAF), with a dibenzocyclooctyne (DBCO) group via a polyethylene glycol (PEG) linker. This construct allows for covalent attachment to azide-modified antibodies through copper-free click chemistry. This guide provides a comprehensive overview of the solubility and stability of this compound, offering quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Physicochemical Properties

This compound is an agent-linker conjugate used for ADCs that leverages the tubulin polymerization inhibitor, MMAF.[1][2][3] The DBCO group facilitates a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, a form of click chemistry.[1]

| Property | Value |

| Chemical Formula | C₆₉H₉₉N₇O₁₅ |

| Molecular Weight | 1266.56 g/mol |

| CAS Number | 2360411-65-8 |

| Appearance | White to off-white solid |

| Purity | ≥95% |

(Data sourced from multiple suppliers)[4]

Solubility

The solubility of this compound is a critical factor for its handling, formulation, and reaction efficiency during ADC conjugation. The inclusion of a hydrophilic 4-unit PEG spacer is designed to improve its aqueous solubility.

Quantitative Solubility Data

The compound exhibits high solubility in common organic solvents, which is essential for preparing concentrated stock solutions.

| Solvent | Concentration | Notes |

| DMSO | ≥ 100 mg/mL (78.95 mM) | Hygroscopic DMSO can impact solubility; use newly opened solvent. |

| DMSO | 200 mg/mL (157.91 mM) | May require sonication to fully dissolve. |

| Other Solvents | Soluble | Soluble in Dichloromethane (DCM) and Dimethylformamide (DMF). |

Experimental Protocols

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution

This protocol is suitable for preparing a stock solution for subsequent dilution in aqueous buffers for conjugation reactions or in vitro assays.

-

Aliquoting: Before opening, bring the vial of this compound powder to room temperature to prevent moisture condensation.

-

Solvent Addition: Add anhydrous, newly opened DMSO directly to the vial to achieve the desired concentration (e.g., 100 mg/mL).

-

Dissolution: Vortex the solution thoroughly. If needed, sonicate the vial in an ultrasonic bath to ensure complete dissolution.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Preparation of an In Vivo Formulation (Suspension)

This protocol provides a general guideline for preparing a suspension suitable for intraperitoneal or oral administration in preclinical models.

-

Initial Dissolution: Prepare a concentrated stock solution in DMSO (e.g., 50 mg/mL).

-

Vehicle Preparation: In a separate tube, combine 400 µL of PEG300 and 50 µL of Tween-80 per 1 mL of final solution. Mix thoroughly.

-

Mixing: Add 100 µL of the DMSO stock solution to the PEG300/Tween-80 mixture and mix until uniform.

-

Final Dilution: Add 450 µL of saline to the mixture to reach the final volume of 1 mL. This yields a 5 mg/mL suspended solution.

-

Administration: The suspension should be used immediately after preparation.

Stability

The stability of both the free this compound molecule and the final ADC is crucial for ensuring product quality, efficacy, and safety.

Storage and Handling

This compound is noted to be unstable in solution, making fresh preparation a strong recommendation. Adherence to proper storage conditions is essential to maintain its integrity.

| Form | Storage Temperature | Shelf Life |

| Powder | -20°C | 3 years |

| Powder | 4°C | 2 years |

| In Solvent | -20°C | 1 month (under nitrogen recommended) |

| In Solvent | -80°C | 6 months (under nitrogen recommended) |

(Data sourced from MedChemExpress and GlpBio)

Stability in Biological Matrices

The ultimate stability test for an ADC is its behavior in biological fluids. While specific plasma stability data for this compound as a standalone molecule is not extensively published, the stability of ADCs is a well-studied area. The linker chemistry and the nature of the antibody both play significant roles. The stability of an ADC in plasma, which directly impacts its safety and efficacy, can be profoundly affected by its components.

Experimental Protocols

Protocol 3: General Assessment of ADC Plasma Stability by LC-MS

This workflow outlines a common method for evaluating the stability of an ADC, such as one synthesized using this compound, in plasma.

-

Incubation: Incubate the ADC at a specific concentration (e.g., 1 mg/mL) in plasma (human, mouse, rat) at 37°C. Include a control sample in a buffer like PBS.

-

Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

-

Sample Cleanup: For each aliquot, capture the ADC from the plasma matrix using an affinity capture method, such as Protein A magnetic beads. This separates the ADC from most plasma proteins.

-

Analysis: Analyze the captured ADC using Liquid Chromatography-Mass Spectrometry (LC-MS). This can determine the average drug-to-antibody ratio (DAR) and identify the presence of released payload or other degradation products.

-

Data Interpretation: A decrease in the average DAR over time indicates payload deconjugation and instability. The rate of free drug formation can also be quantified.

References

Core Analysis for Researchers and Drug Development Professionals

An In-Depth Technical Guide to DBCO-PEG4-MMAF

This compound is a pivotal antibody-drug conjugate (ADC) linker-payload, combining a potent cytotoxic agent with a versatile conjugation moiety. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and relevant experimental protocols, designed for professionals in oncology and drug development.

Chemical Properties and Data

This compound is comprised of three key components: a Dibenzocyclooctyne (DBCO) group for antibody conjugation, a hydrophilic polyethylene glycol (PEG4) spacer, and the highly potent anti-neoplastic agent, Monomethyl Auristatin F (MMAF).[1][2][3] The DBCO group facilitates a copper-free click chemistry reaction, enabling covalent attachment to azide-modified antibodies.[2][3] The PEG4 linker enhances the solubility and pharmacokinetic profile of the resulting ADC.

Table 1: Physicochemical Properties of this compound

| Property | Value | Citations |

| CAS Number | 2360411-65-8 | |

| Molecular Formula | C₆₉H₉₉N₇O₁₅ | |

| Molecular Weight | 1266.6 g/mol | |

| Appearance | White to off-white solid | |

| Purity | ≥95% | |

| Solubility | DMSO, DMF, DCM | |

| Storage | Store at -20°C. Unstable in solution; prepare fresh. |

Mechanism of Action

The efficacy of this compound as an ADC payload is rooted in the potent cytotoxic activity of MMAF. MMAF is a synthetic analog of dolastatin 10, a natural antimitotic agent. Its primary mechanism involves the disruption of microtubule dynamics, which are fundamental to cell division.

-

Inhibition of Tubulin Polymerization : MMAF functions as a powerful antitubulin agent by binding to tubulin dimers. This binding prevents their polymerization into microtubules, which are essential components of the mitotic spindle required for chromosome segregation during mitosis.

-

Cell Cycle Arrest : The disruption of microtubule formation activates the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism. The SAC's failure to detect properly attached microtubules leads to a sustained arrest in the G2/M phase of the cell cycle.

-

Induction of Apoptosis : Prolonged mitotic arrest is an unsustainable state for the cell. This cellular stress, combined with the sustained activation of the SAC, triggers the intrinsic (mitochondrial) pathway of apoptosis, leading to programmed cell death.

MMAF is intentionally designed with a charged C-terminal phenylalanine, which limits its ability to permeate cell membranes. This property reduces its systemic toxicity as a free drug and makes it highly dependent on antibody-mediated delivery into target cancer cells.

Caption: Mechanism of action of MMAF following ADC internalization.

Experimental Protocols

The conjugation of this compound to a monoclonal antibody (mAb) is achieved via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry. This process requires the antibody to be functionalized with an azide group.

General Protocol for Antibody Conjugation

-

Antibody Preparation (Azide Functionalization):

-

Modify the antibody to introduce azide groups. This can be achieved through various methods, such as reacting lysine residues with an NHS-azide reagent or enzymatic modification of glycans.

-

Purify the azide-modified antibody using a desalting column to remove excess reagents. The buffer should be amine- and azide-free (e.g., PBS).

-

-

This compound Preparation:

-

Immediately before use, dissolve this compound in an anhydrous organic solvent like DMSO to create a stock solution (e.g., 10-20 mM).

-

-

Conjugation Reaction:

-

Add a molar excess of the this compound solution to the azide-modified antibody. A typical starting point is 5-10 equivalents of the linker-drug per antibody.

-

Incubate the reaction mixture. A common condition is room temperature for 4-12 hours or 4°C overnight (≥12 hours). The reaction proceeds without the need for a copper catalyst.

-

-

Purification of the ADC:

-

Remove unreacted this compound and other small molecules from the conjugated antibody.

-

Purification can be performed using size exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

-

Characterization of the ADC:

-

Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated to each antibody. This is commonly measured using Hydrophobic Interaction Chromatography (HIC) or LC-MS.

-

Purity and Aggregation: Analyze the final ADC product for purity and the presence of aggregates using Size Exclusion Chromatography (SEC-HPLC).

-

Confirmation: Confirm successful conjugation and the integrity of the ADC using techniques like SDS-PAGE and Mass Spectrometry.

-

Caption: General workflow for ADC synthesis using this compound.

References

Methodological & Application

Application Note and Protocol: Conjugation of DBCO-PEG4-MMAF to an Azide-Modified Antibody

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. This application note provides a detailed protocol for the conjugation of a Dibenzocyclooctyne-Polyethylene Glycol-Monomethyl Auristatin F (DBCO-PEG4-MMAF) drug-linker to an azide-modified monoclonal antibody (mAb) via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry".

Monomethyl auristatin F (MMAF) is a potent synthetic antineoplastic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2][3] Unlike its analog MMAE, MMAF has a charged C-terminal phenylalanine, which limits its cell permeability and thus reduces off-target toxicity.[3][4] The DBCO-PEG4 linker is a hydrophilic spacer that facilitates the copper-free click chemistry reaction with an azide group, offering high efficiency and stability under physiological conditions. This protocol outlines the materials, methods, and characterization techniques for producing a homogeneous and effective ADC.

Principle of the Method

The conjugation strategy relies on a two-step process. First, the antibody is functionalized with azide groups. This can be achieved through various methods, such as enzymatic modification or reaction with an azide-containing N-hydroxysuccinimide (NHS) ester. The second step involves the specific and efficient reaction of the azide-modified antibody with the DBCO group of the this compound drug-linker. This SPAAC reaction forms a stable triazole linkage, resulting in the final ADC.

Materials and Reagents

-

Azide-modified monoclonal antibody (e.g., Trastuzumab-azide)

-

This compound (MedChemExpress, Cat. No.: HY-133492 or equivalent)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

-

Amicon® Ultra centrifugal filter units (10K MWCO)

-

Hydrophobic Interaction Chromatography (HIC) column (e.g., TSKgel® Butyl-NPR)

-

Size Exclusion Chromatography (SEC) column (e.g., TSKgel® G3000SWxl)

-

Mass spectrometer (e.g., Q-TOF or Orbitrap)

-

UV-Vis Spectrophotometer

Experimental Protocols

Preparation of Reagents

-

Azide-Modified Antibody:

-

Ensure the azide-modified antibody is in a suitable buffer, such as PBS pH 7.4, and free of any azide-containing preservatives.

-

Adjust the antibody concentration to 5-10 mg/mL.

-

-

This compound Stock Solution:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Briefly vortex to ensure complete dissolution. Prepare this solution fresh before use.

-

Antibody-Drug Conjugation Reaction

-

In a microcentrifuge tube, add the azide-modified antibody to a final concentration of 5 mg/mL.

-

Add the 10 mM this compound stock solution to the antibody solution to achieve a 10- to 20-fold molar excess of the drug-linker. The final DMSO concentration should be kept below 10% (v/v) to prevent antibody denaturation.

-

Gently mix the reaction mixture by pipetting up and down.

-

Incubate the reaction at room temperature (20-25°C) for 4-16 hours with gentle shaking.

Purification of the ADC

-

Removal of Excess Drug-Linker:

-

To remove the unreacted this compound, use a desalting column equilibrated with PBS, pH 7.4.

-

Follow the manufacturer's instructions for the desalting column.

-

-

Concentration and Buffer Exchange:

-

Concentrate the purified ADC and perform a final buffer exchange into PBS using an Amicon® Ultra centrifugal filter unit (10K MWCO).

-

Characterization of the ADC

a. Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a standard method to determine the DAR and assess the heterogeneity of the ADC population. The hydrophobicity of the ADC increases with the number of conjugated MMAF molecules.

-

Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

-

Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0

-

Column: TSKgel® Butyl-NPR

-

Flow Rate: 0.5 mL/min

-

Detection: 280 nm

-

Gradient: A linear gradient from 100% A to 100% B over 30 minutes.

The chromatogram will show distinct peaks corresponding to the unconjugated antibody (DAR=0) and the ADC species with different DAR values (e.g., DAR=2, DAR=4). The average DAR is calculated based on the relative peak areas.

b. Analysis by Size Exclusion Chromatography (SEC-HPLC)

SEC-HPLC is used to assess the purity of the ADC and quantify the presence of aggregates.

-

Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8

-

Column: TSKgel® G3000SWxl

-

Flow Rate: 1.0 mL/min

-

Detection: 280 nm

The desired ADC should elute as a single major peak.

c. Mass Spectrometry (MS) for Intact Mass Analysis

Intact mass analysis by MS provides a precise determination of the molecular weight of the different ADC species and confirms the successful conjugation.

-

The ADC sample is desalted and analyzed under native or denaturing conditions.

-

The resulting mass spectrum will show a distribution of peaks corresponding to the unconjugated antibody and the antibody conjugated with one or more this compound molecules.

d. In Vitro Cytotoxicity Assay

The biological activity of the ADC is evaluated by determining its half-maximal inhibitory concentration (IC50) in a relevant cancer cell line.

-

Seed target cells (e.g., HER2-positive SK-BR-3 cells for a Trastuzumab-based ADC) in a 96-well plate.

-

Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free MMAF.

-

After 72-96 hours of incubation, assess cell viability using a suitable assay (e.g., MTT or CellTiter-Glo®).

-

Calculate the IC50 values.

Data Presentation

Table 1: Summary of a Typical this compound Conjugation to an Azide-Modified Antibody

| Parameter | Result | Method |

| Antibody Concentration | 5 mg/mL | UV-Vis (A280) |

| Molar Ratio (Drug-Linker:Ab) | 15:1 | - |

| Reaction Time | 12 hours | - |

| Reaction Temperature | 25°C | - |

| Average Drug-to-Antibody Ratio (DAR) | 3.8 | HIC-HPLC |

| Conjugation Efficiency | >95% | HIC-HPLC |

| ADC Monomer Purity | >98% | SEC-HPLC |

Table 2: In Vitro Cytotoxicity of a Trastuzumab-DBCO-PEG4-MMAF ADC

| Compound | Cell Line | IC50 (ng/mL) |

| Trastuzumab-DBCO-PEG4-MMAF | SK-BR-3 (HER2-positive) | 25 |

| Trastuzumab-DBCO-PEG4-MMAF | MDA-MB-468 (HER2-negative) | >10,000 |

| Unconjugated Trastuzumab | SK-BR-3 (HER2-positive) | No significant cytotoxicity |

| Free MMAF | SK-BR-3 (HER2-positive) | 1.5 |

Visualizations

Caption: Experimental workflow for the conjugation and characterization of a this compound ADC.

Caption: Mechanism of action of a this compound Antibody-Drug Conjugate.

References

- 1. Determination of drug-to-antibody ratio of antibody-drug conjugate in biological samples using microflow-liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

Application Notes and Protocols for DBCO-PEG4-MMAF Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. This approach allows for the selective delivery of the payload to cancer cells, thereby minimizing systemic toxicity. Monomethyl auristatin F (MMAF) is a potent anti-mitotic agent that inhibits tubulin polymerization, making it an effective cytotoxic payload for ADCs.[1] Unlike its analog, monomethyl auristatin E (MMAE), MMAF possesses a charged C-terminal phenylalanine, rendering it less permeable to the cell membrane. This property is advantageous as it reduces non-specific toxicity to antigen-negative cells.[1]

This document provides a detailed guide for the conjugation of DBCO-PEG4-MMAF to an azide-modified antibody via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) click chemistry. This compound is a pre-formed drug-linker conjugate containing a dibenzocyclooctyne (DBCO) group, a hydrophilic polyethylene glycol (PEG4) spacer, and the MMAF payload.[2][3] The DBCO group reacts specifically with an azide group introduced onto the antibody, forming a stable triazole linkage without the need for a copper catalyst. This copper-free click chemistry approach is biocompatible and proceeds efficiently under mild aqueous conditions.

Signaling Pathway of MMAF

Upon internalization of the ADC by a target cancer cell, the MMAF payload is released and disrupts microtubule dynamics. This interference with the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.

Caption: MMAF-induced apoptotic signaling pathway.

Experimental Workflow

The overall workflow for the preparation and characterization of an MMAF-ADC involves the introduction of an azide group onto the antibody, conjugation with this compound, purification of the resulting ADC, and subsequent characterization to ensure quality and consistency.

Caption: High-level workflow for MMAF-ADC conjugation and characterization.

Experimental Protocols

Antibody Modification with Azide

This protocol describes a general method for introducing azide groups onto an antibody by modifying lysine residues.

Materials:

-

Monoclonal antibody (mAb) at 5-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4)

-

Azide-PEG4-NHS ester

-

Dimethyl sulfoxide (DMSO)

-

Desalting column

Procedure:

-

Prepare a 10 mM stock solution of Azide-PEG4-NHS ester in DMSO.

-

Adjust the antibody concentration to 5 mg/mL in PBS, pH 7.4.

-

Add a 20-fold molar excess of the Azide-PEG4-NHS ester stock solution to the antibody solution. The final DMSO concentration should be below 10% to prevent antibody denaturation.

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

Remove the unreacted azide reagent and perform a buffer exchange into PBS, pH 7.4, using a desalting column.

-

Determine the concentration of the azide-modified antibody using a BCA assay or by measuring absorbance at 280 nm.

This compound Click Chemistry Reaction

This protocol details the conjugation of the azide-modified antibody with this compound.

Materials:

-

Azide-modified antibody in PBS, pH 7.4

-

This compound

-

DMSO

-

PBS, pH 7.4

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

To the azide-modified antibody solution, add a 2 to 4-fold molar excess of the this compound stock solution. The final concentration of DMSO should be kept below 10%.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The reaction progress can be monitored by observing the decrease in the DBCO absorbance at 310 nm.

-

The resulting ADC solution is now ready for purification.

Purification of the MMAF-ADC

Purification is a critical step to remove unreacted this compound and to isolate ADC species with the desired drug-to-antibody ratio (DAR). A two-step chromatography process is recommended.

3.1. Size Exclusion Chromatography (SEC)

SEC is used to remove unconjugated drug-linker and for buffer exchange.

Materials:

-

SEC column (e.g., Sephadex G-25)

-

PBS, pH 7.4

Procedure:

-

Equilibrate the SEC column with PBS, pH 7.4.

-

Load the crude ADC reaction mixture onto the column.

-

Elute the ADC with PBS, pH 7.4. The ADC will elute in the void volume, while the smaller, unreacted drug-linker will be retarded.

-

Collect the fractions containing the purified ADC.

3.2. Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated MMAF molecules. This allows for the fractionation of ADCs with different DARs.

Materials:

-

HIC column (e.g., Butyl or Phenyl chemistry)

-

HIC Buffer A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0

-

HIC Buffer B: 50 mM sodium phosphate, pH 7.0

Procedure:

-

Equilibrate the HIC column with HIC Buffer A.

-

Dilute the ADC sample from the SEC step with HIC Buffer A to promote binding.

-

Load the diluted sample onto the HIC column.

-

Elute the ADC species using a linear gradient of decreasing salt concentration (i.e., increasing percentage of HIC Buffer B).

-

Collect fractions corresponding to the different DAR species. Species with higher DARs are more hydrophobic and will elute later in the gradient.

-

Pool the fractions containing the desired DAR species and perform a buffer exchange into a suitable formulation buffer using a desalting column.

Data Presentation

The purified MMAF-ADC should be thoroughly characterized to determine its quality attributes.

| Parameter | Method | Typical Result |

| Average Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) | 3.5 - 4.5 |

| Mass Spectrometry (LC-MS) | 3.8 | |

| Drug Load Distribution | Hydrophobic Interaction Chromatography (HIC) | DAR0: <5%, DAR2: ~20%, DAR4: ~50%, DAR6: ~20%, DAR8: <5% |

| Purity (Monomer Content) | Size Exclusion Chromatography (SEC) | >95% |

| Residual Free Drug | Reversed-Phase HPLC (RP-HPLC) | <1% |

| Yield | UV-Vis Spectroscopy (A280) | 60-80% |

Characterization of MMAF-ADC

Detailed analysis of the purified ADC is crucial to ensure its quality and for regulatory submissions.

HIC-HPLC for DAR Analysis

HIC-HPLC is the primary method for determining the average DAR and the distribution of different DAR species.

Principle: The hydrophobicity of the ADC increases with each conjugated MMAF molecule. HIC separates these species based on their differential binding to the hydrophobic stationary phase.

Caption: Principle of HIC separation for ADCs.

SEC-HPLC for Purity Analysis

SEC-HPLC is used to determine the purity of the ADC, specifically to quantify the monomer content and detect any aggregation.

Mass Spectrometry (LC-MS) for Identity and DAR Confirmation

LC-MS analysis of the intact ADC provides confirmation of the molecular weight of the different DAR species and allows for an independent determination of the average DAR. Native MS conditions are often preferred to maintain the non-covalent structure of the ADC.

Conclusion

This application note provides a comprehensive guide to the preparation and characterization of MMAF-ADCs using this compound click chemistry. The detailed protocols and expected outcomes will assist researchers in the successful development of these targeted therapeutics. Adherence to robust purification and characterization methods is essential to ensure the quality, efficacy, and safety of the final ADC product.

References

- 1. agilent.com [agilent.com]

- 2. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Calculating Molar Excess for DBCO-PEG4-MMAF Antibody Conjugation

Audience: Researchers, scientists, and drug development professionals involved in the synthesis and optimization of Antibody-Drug Conjugates (ADCs).

Introduction: Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. A critical step in ADC development is the efficient and controlled conjugation of the drug-linker to the antibody. This application note details the principles and protocols for calculating the optimal molar excess of a DBCO-PEG4-MMAF drug-linker construct for its conjugation to an azide-modified antibody via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), also known as copper-free click chemistry. This reaction is highly specific and bioorthogonal, proceeding efficiently under physiological conditions without the need for a toxic copper catalyst.[1][]

The conjugation process involves the reaction of a dibenzocyclooctyne (DBCO) group on the drug-linker with an azide group on the antibody to form a stable triazole linkage.[] Optimizing the molar excess of the this compound is crucial for maximizing the conjugation efficiency and achieving the desired Drug-to-Antibody Ratio (DAR), a critical quality attribute that impacts the ADC's efficacy and safety.[3]

Principle of Molar Excess Calculation

Molar excess refers to the ratio of moles of one reactant to the moles of another. In this context, it is the ratio of this compound moles to the moles of azide-modified antibody. A surplus of the drug-linker is used to drive the reaction to completion and ensure that a high percentage of the available azide sites on the antibody are conjugated.

The optimal molar excess is determined empirically and depends on several factors:

-

Concentration of Reactants: Higher concentrations generally require a lower molar excess.

-

Number of Azide Sites: The number of azide groups introduced onto each antibody.

-

Reaction Kinetics: The inherent rate of the specific DBCO-azide reaction.

-

Incubation Time and Temperature: Longer reaction times or elevated temperatures may reduce the required excess.[4]

For the copper-free click reaction between a DBCO-functionalized molecule and an azide-modified antibody, a molar excess of 2x to 10x of the DBCO-reagent is typically recommended to ensure efficient conjugation.

Key Reactant Data

Proper calculation requires accurate information about the reactants. The following table summarizes essential data.

| Parameter | Azide-Modified Antibody (Example: IgG) | This compound |

| Molecular Weight (MW) | ~150,000 g/mol | ~1348.5 g/mol (Value for C69H99N7O15) |

| Reactive Group | Azide (-N3) | Dibenzocyclooctyne (DBCO) |

| Extinction Coefficient @ 280nm | ~203,000 M⁻¹cm⁻¹ | Contributes to A280 |

| Extinction Coefficient @ 309nm | None | ~12,000 M⁻¹cm⁻¹ |

Step-by-Step Molar Excess Calculation

This section provides a logical workflow for calculating the precise mass of this compound required for a conjugation reaction.

-

Determine Moles of Azide-Modified Antibody:

-

Measure the precise concentration of the antibody solution (e.g., in mg/mL) using A280 absorbance.

-

Use the antibody's molecular weight to convert the mass to moles.

-

Formula: Moles of Antibody = (Antibody Mass (g)) / (Antibody MW (g/mol))

-

-

Select a Target Molar Excess:

-

Based on literature and optimization experiments, choose a starting molar excess. A 4-fold molar excess is a common starting point. For site-specific ADCs, a 10:1 molar ratio of drug-linker to IgG has also been reported.

-

Example: For this protocol, we will use a target molar excess of 4x .

-

-

Calculate Required Moles of this compound:

-

Multiply the moles of antibody by the desired molar excess.

-

Formula: Moles of DBCO-linker = Moles of Antibody * Target Molar Excess

-

-

Calculate Required Mass of this compound:

-

Multiply the required moles of the DBCO-linker by its molecular weight to determine the mass needed.

-

Formula: Mass of DBCO-linker (g) = Moles of DBCO-linker * DBCO-linker MW (g/mol)

-

Experimental Protocols

Protocol 1: this compound Conjugation to Azide-Modified Antibody

This protocol describes the copper-free click chemistry reaction between the prepared azide-modified antibody and the this compound linker-payload.

Materials:

-

Azide-modified monoclonal antibody (in a suitable buffer like PBS, pH 7.4)

-

This compound (lyophilized solid)

-

Anhydrous, amine-free Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Zeba™ Spin Desalting Columns (or similar for purification)

-

UV-Vis Spectrophotometer

-

LC-MS system for DAR analysis

Procedure:

-

Preparation of Antibody:

-

Ensure the azide-modified antibody is purified and buffer-exchanged into an azide-free buffer like PBS.

-

Determine the precise concentration of the antibody solution (mg/mL) by measuring absorbance at 280 nm.

-

-

Preparation of this compound Stock Solution:

-

Allow the vial of this compound to equilibrate to room temperature before opening.

-

Prepare a fresh stock solution (e.g., 10 mM) in anhydrous DMSO immediately before use. Vortex to ensure it is fully dissolved.

-

-

Calculation Example:

-

Assume you have 1 mL of a 5 mg/mL azide-modified IgG solution.

-

Antibody Moles: (0.005 g) / (150,000 g/mol ) = 3.33 x 10⁻⁸ mol

-

DBCO-linker Moles (4x excess): (3.33 x 10⁻⁸ mol) * 4 = 1.33 x 10⁻⁷ mol

-

DBCO-linker Mass: (1.33 x 10⁻⁷ mol) * (1348.5 g/mol ) = 1.80 x 10⁻⁴ g = 180 µg

-

Volume to Add (from 10 mM stock): (1.33 x 10⁻⁷ mol) / (0.010 mol/L) = 1.33 x 10⁻⁵ L = 13.3 µL

-

-

Conjugation Reaction:

-

Add the calculated volume (13.3 µL in the example) of 10 mM this compound stock solution to the 1 mL of antibody solution.

-

The final DMSO concentration should ideally be below 10% to avoid antibody denaturation.

-

Incubate the reaction mixture. Typical conditions are 4-12 hours at room temperature or overnight at 4°C.

-

-

Purification of the ADC:

-

Following incubation, remove the unreacted this compound and DMSO using a desalting column (e.g., Zeba Spin Desalting Column, 7k MWCO) equilibrated with PBS.

-

Protocol 2: Characterization and DAR Calculation

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that must be determined post-conjugation.

A. DAR Calculation by UV-Vis Spectrophotometry:

This method provides an average DAR for the ADC population.

-

Measure the absorbance of the purified ADC solution at 280 nm (A280) and 309 nm (A309) .

-

Calculate the concentration of the antibody using the following formula, which corrects for the DBCO absorbance at 280 nm:

-

Antibody Conc. (M) = [A280 - (A309 * 0.90)] / 203,000

-

(Note: 0.90 is an example correction factor; this should be determined empirically if possible. 203,000 is the molar extinction coefficient of IgG).

-

-

Calculate the concentration of the conjugated drug-linker using the Beer-Lambert law for the DBCO group:

-

DBCO Conc. (M) = A309 / 12,000

-

(Note: 12,000 M⁻¹cm⁻¹ is the molar extinction coefficient of DBCO at 309 nm).

-

-

Calculate the average DAR:

-

DAR = DBCO Conc. (M) / Antibody Conc. (M)

-

B. DAR Determination by Mass Spectrometry (LC-MS):

LC-MS analysis provides more detailed information, including the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4).

-

Prepare the purified ADC sample for analysis. This may involve deglycosylation with PNGase F to simplify the mass spectrum.

-

Inject the sample onto an LC-MS system (e.g., using a reverse-phase column).

-

Acquire the mass data for the intact ADC.

-

Deconvolute the mass spectrum to identify peaks corresponding to the unconjugated antibody and the antibody conjugated with 1, 2, 3, etc., drug-linkers.

-

Calculate the weighted average DAR based on the relative abundance of each peak.

Data and Optimization

To achieve a target DAR, it is often necessary to perform an optimization matrix, varying the molar excess of the this compound.

| Molar Excess of DBCO-Linker | Expected Outcome | Recommendation |

| 1x - 2x | Low DAR, potential for incomplete conjugation. | Use if a low DAR is the specific target. |

| 3x - 5x | Good starting range for efficient conjugation. | Recommended for initial optimization experiments. |

| 6x - 10x | Higher DAR, increased risk of linker aggregation. | Use to push the reaction to completion or for less reactive systems. |

| >10x | May not significantly increase DAR, wastes reagent. | Generally not recommended without specific justification. |

Visualizations

Caption: Workflow for ADC synthesis using copper-free click chemistry.

Caption: Logical flow for calculating the required mass of the drug-linker.

References

Application of DBCO-PEG4-MMAF in the Development of Antibody-Drug Conjugates for Breast Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of DBCO-PEG4-MMAF in the development of Antibody-Drug Conjugates (ADCs) for breast cancer research. This compound is a pre-formed drug-linker conjugate that enables the site-specific attachment of the potent anti-mitotic agent Monomethyl Auristatin F (MMAF) to an antibody via copper-free click chemistry. This technology is instrumental in creating next-generation ADCs with improved therapeutic indices for targeting breast cancer.

Introduction to this compound

This compound is a critical reagent in the field of bioconjugation and targeted cancer therapy. It comprises three key components:

-

Dibenzocyclooctyne (DBCO): A cyclooctyne that facilitates a highly efficient and specific reaction with azide-functionalized molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), also known as copper-free click chemistry.[1] This allows for the conjugation of the drug-linker to an antibody without the need for a cytotoxic copper catalyst.

-

Polyethylene Glycol (PEG4): A short, hydrophilic four-unit polyethylene glycol spacer. The PEG linker enhances the water solubility of the conjugate, which can improve its pharmacokinetic properties.

-

Monomethyl Auristatin F (MMAF): A highly potent synthetic analog of the natural antimitotic agent dolastatin 10. MMAF functions by inhibiting tubulin polymerization, a process essential for cell division. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death). Due to its high cytotoxicity, MMAF is primarily used as a payload in ADCs.

The targeted delivery of MMAF via an ADC is crucial, as it can overcome the payload's lower cell permeability compared to other auristatins like MMAE, making it highly effective once internalized by the target cancer cell.

Mechanism of Action of a this compound-based ADC

The therapeutic strategy of an ADC constructed with this compound relies on the specific recognition of a tumor-associated antigen on the surface of breast cancer cells by the monoclonal antibody component. The subsequent steps are as follows:

-

Binding: The ADC circulates in the bloodstream and selectively binds to the target antigen on the breast cancer cell surface.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.

-

Trafficking and Payload Release: The complex is trafficked to intracellular compartments, such as lysosomes. Inside the lysosome, the antibody is degraded, releasing the MMAF payload.

-

Cytotoxicity: The released MMAF binds to tubulin, disrupting microtubule dynamics. This leads to G2/M phase cell cycle arrest and subsequent apoptosis of the cancer cell.

Applications in HER2-Positive Breast Cancer

HER2-positive breast cancer, which is characterized by the overexpression of the Human Epidermal Growth Factor Receptor 2, is a well-established target for ADC therapy. Several preclinical studies have demonstrated the utility of this compound in developing ADCs against this subtype.

In Vitro Efficacy

Site-specific conjugation of an auristatin derivative to an anti-HER2 single-chain variable fragment (scFv) has been shown to be highly effective. These scFv-drug conjugates (SDCs) demonstrated potent and selective killing of HER2-positive breast cancer cells.

| Cell Line | HER2 Status | ADC Construct | IC50 / EC50 (nM) | Reference |

| SK-BR-3 | Positive | Anti-HER2 scFv-Auristatin | 0.32 - 0.68 | |

| MCF-7 | Negative | Anti-HER2 scFv-Auristatin | No effect observed | |

| NCI N87 | Positive | Trastuzumab-MMAF | Radiosensitization observed | [1] |

| HCT116 | Negative | Trastuzumab-MMAF | No direct cytotoxicity | [1] |

Table 1: Summary of in vitro efficacy data for MMAF-based ADCs against breast cancer cell lines.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of an ADC on breast cancer cell lines.

Materials:

-

Breast cancer cell lines (e.g., HER2-positive SK-BR-3, HER2-negative MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

ADC construct (e.g., Anti-HER2-DBCO-PEG4-MMAF) and control antibody

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.

-

ADC Treatment: Prepare serial dilutions of the ADC and control antibody in complete medium. Remove the old medium from the wells and add 100 µL of the diluted ADC or control solutions. Include untreated wells as a negative control.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the ADC concentration and determine the IC50 value using non-linear regression analysis.

Applications in Triple-Negative Breast Cancer (TNBC) Research

While less data is publicly available for the specific application of this compound in TNBC, this area represents a significant research interest due to the lack of targeted therapies for this aggressive breast cancer subtype. Patent literature indicates the use of this compound in the development of ADCs for targets expressed on TNBC cells. For instance, the TNBC cell line MDA-MB-468 has been used in studies involving this compound ADC constructs, highlighting its relevance in this research area. The development of ADCs targeting novel antigens on TNBC cells using the this compound system is an active area of investigation.

Protocol: Site-Specific ADC Generation using this compound

This protocol outlines a general workflow for the site-specific conjugation of this compound to an azide-functionalized antibody.

Materials:

-

Monoclonal antibody with a site-specifically introduced azide group (p-azidomethyl-L-phenylalanine or through enzymatic modification)

-

This compound

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Purification column (e.g., Size Exclusion Chromatography - SEC)

-

Analytical instruments (e.g., Mass Spectrometer, HPLC)

Procedure:

-

Antibody Preparation: Prepare the azide-functionalized antibody in the reaction buffer. The concentration should be optimized but is typically in the range of 1-10 mg/mL.

-

Conjugation Reaction: Add a molar excess of this compound (typically 3-10 fold excess per azide site) to the antibody solution. The this compound should be dissolved in a compatible solvent like DMSO before adding to the aqueous buffer.

-

Incubation: Incubate the reaction mixture at room temperature or 4°C for 1-24 hours with gentle mixing. The reaction progress can be monitored by LC-MS.

-

Purification: Remove the excess, unconjugated this compound and any aggregates by SEC.

-

Characterization:

-

Drug-to-Antibody Ratio (DAR): Determine the average number of MMAF molecules per antibody using techniques like Hydrophobic Interaction Chromatography (HIC)-HPLC or Mass Spectrometry.

-

Purity and Aggregation: Assess the purity and the presence of aggregates using SEC-HPLC.

-

Binding Affinity: Confirm that the conjugation process has not compromised the antibody's binding to its target antigen using ELISA or Surface Plasmon Resonance (SPR).

-

Conclusion

This compound is a versatile and powerful tool for the development of next-generation ADCs for breast cancer research. Its ability to facilitate site-specific conjugation leads to more homogeneous and potentially more effective therapeutics. The potent cytotoxic payload, MMAF, when delivered in a targeted manner, has shown significant promise in preclinical models of HER2-positive breast cancer. Further research into novel targets for TNBC will likely expand the application of this valuable drug-linker conjugate, offering new avenues for the treatment of hard-to-treat breast cancers.

References

Application Notes and Protocols for the Development of a Lymphoma-Targeted Antibody-Drug Conjugate using Dbco-peg4-MMAF

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells, thereby enhancing efficacy while minimizing systemic toxicity.[1][2][3] This document provides detailed application notes and protocols for the development of a lymphoma-targeting ADC utilizing the Dbco-peg4-MMAF drug-linker.

The this compound system combines three key components:

-

Dibenzocyclooctyne (Dbco): A strained alkyne that enables highly efficient and specific, copper-free "click chemistry" conjugation to an azide-modified antibody.[4][5] This bioorthogonal reaction is ideal for complex biological molecules as it proceeds under mild conditions.

-

Polyethylene Glycol (PEG4): A short polyethylene glycol spacer that enhances the hydrophilicity and solubility of the drug-linker, which can improve the pharmacokinetic properties of the resulting ADC.

-

Monomethyl Auristatin F (MMAF): A potent anti-mitotic agent that inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis in rapidly dividing cancer cells. The charged C-terminal phenylalanine of MMAF reduces its cell permeability, minimizing non-specific "bystander" effects.

These notes will guide researchers through the process of conjugating this compound to a lymphoma-targeting antibody, and the subsequent in vitro and in vivo evaluation of the resulting ADC.

Mechanism of Action

The mechanism of action for a lymphoma-targeted ADC constructed with this compound follows a multi-step process, beginning with specific targeting of lymphoma cells and culminating in apoptosis.

-

Targeting and Binding: The monoclonal antibody (mAb) component of the ADC specifically recognizes and binds to a target antigen that is highly expressed on the surface of lymphoma cells (e.g., CD19, CD20, CD22, or CD30).

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the lymphoma cell, typically through receptor-mediated endocytosis.

-

Lysosomal Trafficking and Payload Release: The endosome containing the ADC-antigen complex fuses with a lysosome. Inside the lysosome, the antibody is degraded by proteases, releasing the MMAF payload into the cytoplasm.

-

Tubulin Inhibition and Cell Cycle Arrest: Once in the cytoplasm, MMAF binds to tubulin, disrupting the formation of the mitotic spindle, which is essential for cell division. This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase.

-

Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death of the lymphoma cell.

Experimental Protocols

Protocol 1: Preparation of Azide-Modified Antibody

This protocol describes the introduction of azide functional groups onto the antibody for subsequent conjugation with the this compound linker. This method targets lysine residues.

Materials:

-

Lymphoma-targeting monoclonal antibody (e.g., anti-CD19, anti-CD22)

-